

# Chemical structure of Cyanine5 carboxylic acid.

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## Compound of Interest

Compound Name: Cyanine5 carboxylic acid

Cat. No.: B1192615

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An In-depth Technical Guide to **Cyanine5 Carboxylic Acid**

## Introduction

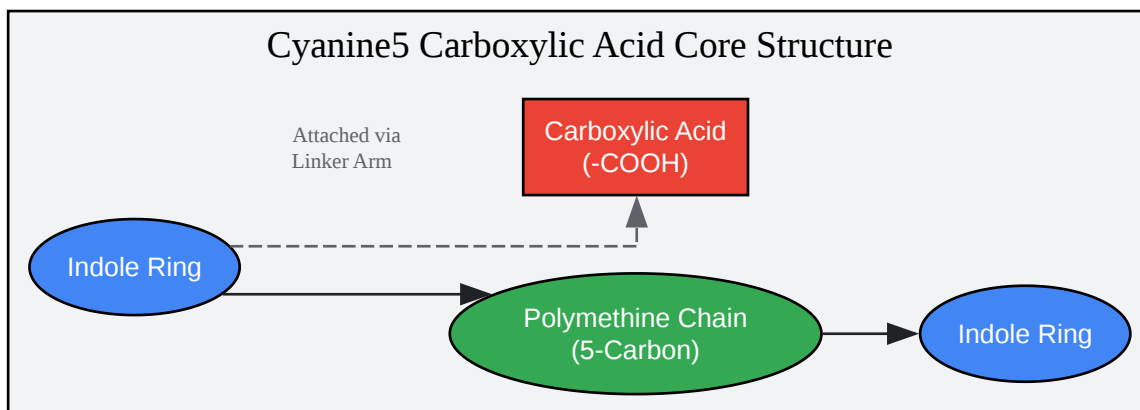
Cyanine5 (Cy5) carboxylic acid is a fluorescent dye belonging to the cyanine family.<sup>[1]</sup> It is characterized by its intense fluorescence in the far-red region of the electromagnetic spectrum, a property that makes it exceptionally valuable for a range of applications in biological research, particularly where minimizing background autofluorescence from endogenous cellular components is critical.<sup>[1]</sup> This technical guide provides a comprehensive overview of the chemical structure, properties, and common applications of **Cyanine5 carboxylic acid** for researchers, scientists, and professionals in drug development.

## Chemical Structure and Properties

The fundamental structure of **Cyanine5 carboxylic acid** consists of two indole rings linked by a five-carbon polymethine chain.<sup>[2]</sup> A key feature is the presence of a carboxylic acid (-COOH) group, which can be chemically modified, for instance, into an N-hydroxysuccinimide (NHS) ester, to facilitate covalent bonding with primary amines on biomolecules like proteins and peptides.<sup>[1][2]</sup>

The non-activated carboxylic acid form is generally considered non-reactive and is often used for control samples or instrument calibration.<sup>[3][4][5]</sup> For labeling purposes, the activated NHS ester form is typically employed.<sup>[3][4]</sup> The dye has limited solubility in water but dissolves in organic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).<sup>[3][5][6]</sup> Water-soluble versions, typically sulfonated, are also available.<sup>[7]</sup>

## Core Chemical Structure Diagram



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Caption: Simplified diagram of the core components of **Cyanine5 carboxylic acid**.

## Chemical and Physical Data

The following table summarizes the key identifiers and properties of **Cyanine5 carboxylic acid**.

Property	Data
IUPAC Name	2-[5-[1-(5-carboxypentyl)-1,3-dihydro-3,3-dimethyl-2H-indol-2-ylidene]-1,3-pentadien-1-yl]-1,3,3-trimethyl-3H-indolium, chloride[4]
Molecular Formula	C <sub>32</sub> H <sub>39</sub> ClN <sub>2</sub> O <sub>2</sub> [4][5][8][9]
Molecular Weight	~519.12 g/mol [3][4][5][8]
CAS Number	1032678-07-1 (chloride)[3][4][5][8], 195867-59-5 (inner salt)[3][4][5], 766503-38-2 (without anion) [3][4][5]
Appearance	Dark golden or dark blue solid/powder[3][5]
Solubility	Limited solubility in water; soluble in organic solvents like DMF and DMSO[3][5][6]
Storage Conditions	Store at -20°C in the dark, desiccated.[3][6] Can be transported at room temperature for up to 3 weeks.[3][6]

## Spectroscopic Properties

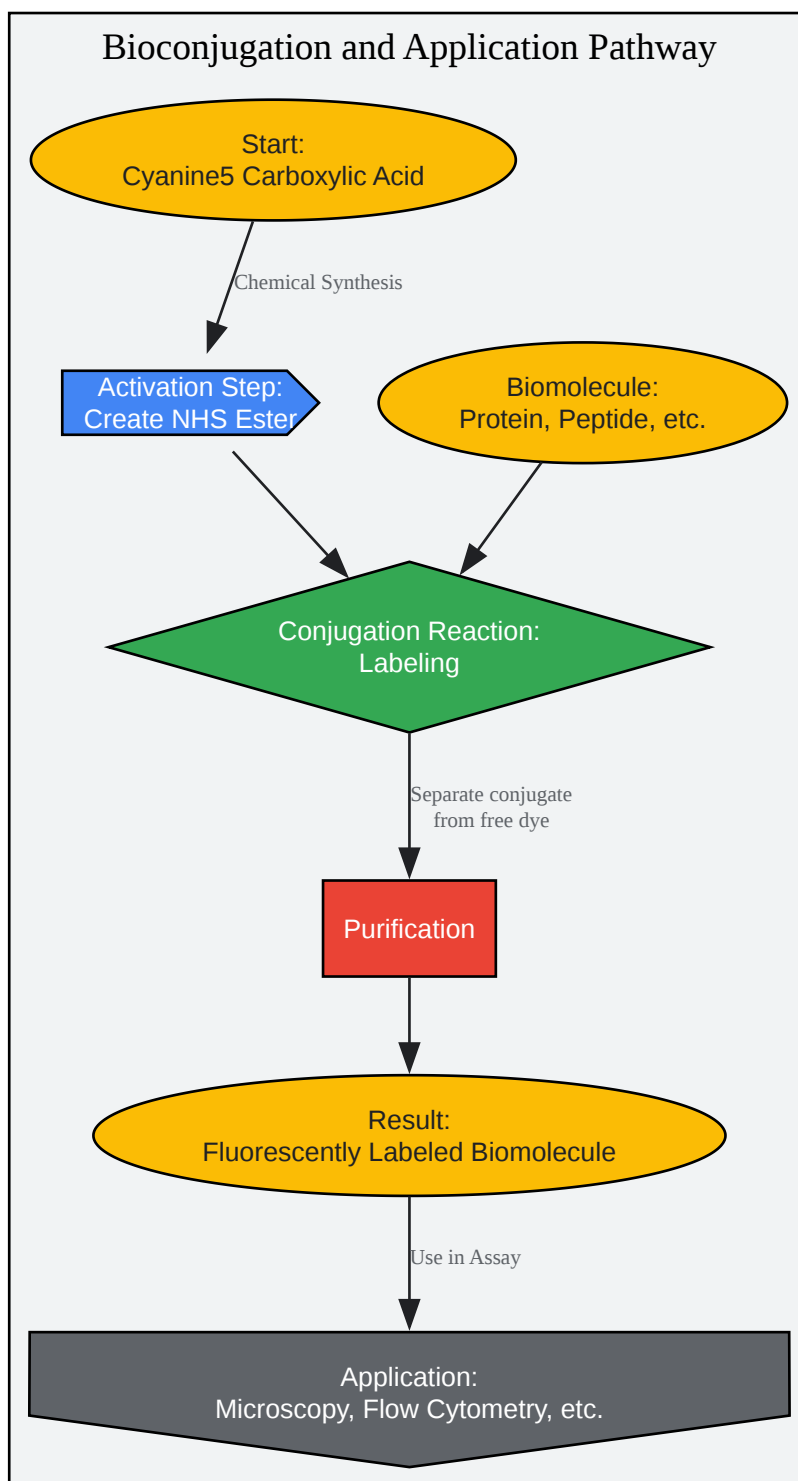
Cyanine5 exhibits strong absorption and emission in the far-red portion of the spectrum, making it compatible with common laser lines (e.g., 633 nm or 647 nm) and minimizing interference from sample autofluorescence.[2]

Parameter	Value
Excitation Maximum ( $\lambda_{ex}$ )	~646 - 650 nm[2][5]
Emission Maximum ( $\lambda_{em}$ )	~662 - 670 nm[2][5]
Extinction Coefficient	~250,000 M <sup>-1</sup> cm <sup>-1</sup> [5]
Fluorescence Quantum Yield ( $\Phi$ )	~0.2[5]
A280 Correction Factor	0.04[5]

## Experimental Protocols and Applications

While **Cyanine5 carboxylic acid** itself is non-reactive, its primary utility comes from its conversion to an amine-reactive derivative, most commonly an NHS ester, for labeling biomolecules.<sup>[3][6]</sup> This section details a general protocol for protein labeling using Cyanine5 NHS ester.

## Logical Workflow for Biomolecule Labeling



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Caption: Logical pathway from **Cyanine5 carboxylic acid** to its application.

## Detailed Protocol: Protein Labeling with Cyanine5 NHS Ester

This protocol provides a general methodology for conjugating Cyanine5 NHS ester to a protein containing primary amines (e.g., lysine residues). Optimization may be required based on the specific protein.<sup>[10]</sup>

### 1. Reagent Preparation:

- Protein Solution (Solution A):
  - Dissolve the protein in a suitable buffer such as 1X phosphate-buffered saline (PBS) at a pH of 7.2-7.4.<sup>[10]</sup> The recommended protein concentration is between 2-10 mg/mL to ensure efficient labeling.<sup>[10][11]</sup>
  - Adjust the pH of the protein solution to 8.3-9.0 using a reaction buffer like 1 M sodium bicarbonate.<sup>[10][12]</sup> The optimal pH for the NHS ester reaction is 8.3-8.5.<sup>[12]</sup>
- Dye Stock Solution (Solution B):
  - Dissolve the Cyanine5 NHS ester in anhydrous, amine-free DMSO or DMF to a stock concentration of 10 mM (or 10 mg/mL).<sup>[10][11]</sup>
  - This solution should be prepared immediately before use, as the NHS ester is susceptible to hydrolysis.<sup>[11]</sup>

### 2. Conjugation Reaction:

- Molar Ratio: A starting molar excess of 8-10 moles of dye per mole of protein is recommended.<sup>[10][12]</sup> This ratio may need to be adjusted to avoid over- or under-labeling.<sup>[10]</sup>
- Reaction: Add the calculated volume of the dye stock solution (Solution B) to the protein solution (Solution A) while gently vortexing.<sup>[10][11]</sup>
- Incubation: Incubate the reaction mixture for at least 4 hours at room temperature or overnight on ice.<sup>[12][13]</sup> Protect the reaction from light to prevent photobleaching.<sup>[11]</sup>

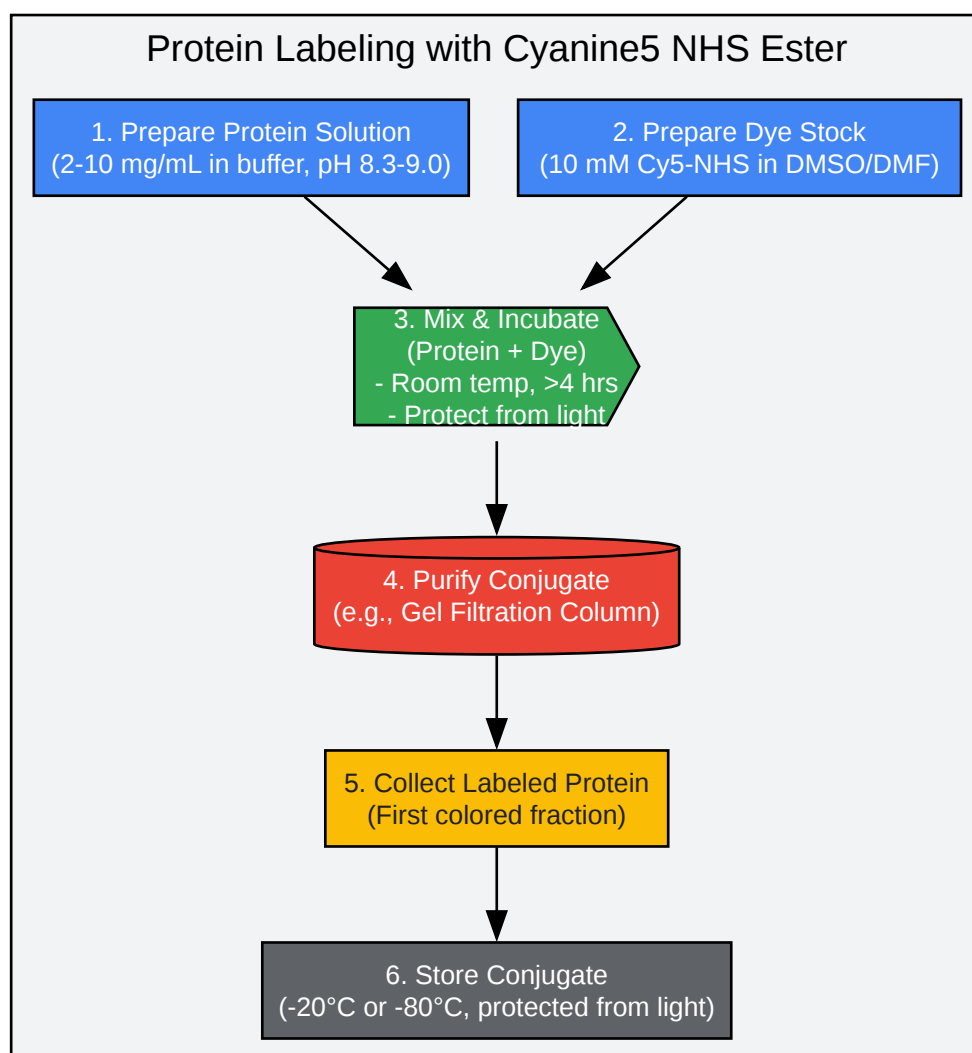
### 3. Purification of the Conjugate:

- Separate the labeled protein conjugate from unreacted free dye.
- Gel Filtration Chromatography: This is the most common method. Use a desalting column (e.g., Sephadex G-25) equilibrated with PBS.[\[10\]](#)[\[12\]](#)
- Load the reaction mixture onto the column. The first colored fraction to elute will be the high-molecular-weight protein-dye conjugate, followed by the smaller, unconjugated dye molecules.[\[14\]](#)
- Dialysis or Spin Concentrators: These are alternative methods for purification.[\[11\]](#)

### 4. Characterization (Optional but Recommended):

- Degree of Labeling (DOL): Determine the average number of dye molecules per protein molecule. This is calculated using the absorbance of the dye at its maximum (~649 nm) and the protein at 280 nm, correcting for the dye's absorbance at 280 nm.[\[10\]](#)

## Experimental Workflow Diagram



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Caption: Step-by-step workflow for protein conjugation with Cy5 NHS ester.

## Key Applications in Research and Drug Development

The fluorescent conjugates of Cyanine5 are employed in a wide array of qualitative and quantitative assays:

- **Fluorescence Microscopy:** Labeled antibodies or proteins are used to visualize the localization and dynamics of specific targets within fixed or living cells.<sup>[1]</sup>
- **Flow Cytometry:** Used for identifying and quantifying cell populations based on the expression of cell surface or intracellular proteins.<sup>[1][14]</sup>



- Cell Tracking and Imaging: Labeled cells can be tracked to study migration, proliferation, and signaling pathways.
- In Vivo Imaging: The near-infrared emission of Cy5 allows for deeper tissue penetration, making it suitable for imaging in small animal models.[1]
- Drug Screening: Changes in fluorescence intensity or localization upon drug treatment can be used to assess cellular activity and cytotoxicity.

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